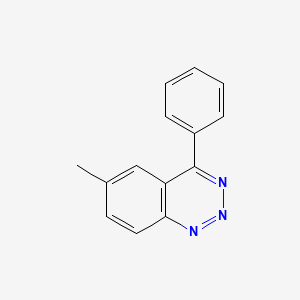

6-Methyl-4-phenyl-1,2,3-benzotriazine

Description

6-Methyl-4-phenyl-1,2,3-benzotriazine is a heterocyclic aromatic compound featuring a fused triazine and benzene ring system. The methyl group at position 6 and the phenyl substituent at position 4 distinguish it from other benzotriazine derivatives.

Properties

CAS No. |

60986-39-2 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

6-methyl-4-phenyl-1,2,3-benzotriazine |

InChI |

InChI=1S/C14H11N3/c1-10-7-8-13-12(9-10)14(16-17-15-13)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

ULRKGQCGNFRYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NN=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Methyl-4-phenyl-1,2,3-benzotriazine typically involves intramolecular cyclization of N-(2-aminoaryl) benzhydrazides. This method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

6-Methyl-4-phenyl-1,2,3-benzotriazine undergoes various chemical reactions, including:

Substitution: Common reagents include diazomethane for N-methylation at the 3-position.

Cycloaddition: Involves [4+2] cycloaddition reactions, leading to diverse cyclocondensations.

Major products formed from these reactions include various oxides, amino, and hydrazine derivatives.

Scientific Research Applications

6-Methyl-4-phenyl-1,2,3-benzotriazine has profound applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-1,2,3-benzotriazine involves its interaction with enzymes and receptors in biological systems. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bond acceptors, making it susceptible to binding with various molecular targets . These interactions lead to a broad spectrum of biological properties, including antibacterial and antiviral activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The antiproliferative activity and pharmacokinetic properties of benzotriazine derivatives are highly dependent on substituents. Below is a comparative analysis of 6-methyl-4-phenyl-1,2,3-benzotriazine and related compounds:

Mechanistic Insights

- Substituent Effects: Methoxy groups (e.g., in 8m, 8i) enhance hydrogen bonding with kinase ATP-binding pockets, improving inhibitory activity . Chloropropoxy chains increase lipophilicity and membrane permeability, critical for intracellular target engagement . Phenyl vs. Anilino Groups: The 4-(3-chloro-4-fluoroanilino) group in 8m confers superior selectivity for vascular endothelial growth factor receptor-2 (VEGFR-2) compared to simple phenyl substituents .

Research Findings and Limitations

Antiproliferative Activity

- 8m demonstrated broad-spectrum activity against breast (T47D), prostate (DU145, PC-3), and lung (LL/2) cancer cells, with IC₅₀ values < 0.5 µM .

- By contrast, dichlorophenyl-substituted 8i showed reduced potency, emphasizing the importance of electron-withdrawing substituents (e.g., fluorine) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.